molecular formula C19H20N2O3S B2881912 N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 321685-78-3

N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2881912
CAS No.: 321685-78-3
M. Wt: 356.44
InChI Key: GURGIAHFVKHWTL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine: is a synthetic organic compound characterized by its unique chemical structure, which includes an oxazole ring substituted with a p-tolyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethyl-p-toluidine with tosyl chloride to form the tosylated intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines .

Scientific Research Applications

Chemistry: In organic synthesis, N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of anti-inflammatory and anticancer research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of both the oxazole ring and the tosyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-5-9-15(10-6-13)17-20-18(19(24-17)21(3)4)25(22,23)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGIAHFVKHWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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